1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid
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Overview
Description
1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are a group of naturally occurring compounds that are structurally similar to the amino acid tryptophan and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of indole using cyclopentylmethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Carboxylation: The resulting alkylated indole undergoes carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved using reagents like carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted indoles or cyclopentylmethyl derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known to interact with various biological targets, making this compound useful in studying biological processes.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Cyclopentylmethyl)-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole ring system is known to bind to various receptors in the body, leading to biological responses. The carboxylic acid group can also form hydrogen bonds with biological molecules, enhancing its activity.
Comparison with Similar Compounds
Tryptophan
Serotonin
Melatonin
Indole-3-carboxylic acid
Indole-2-carboxylic acid
Properties
IUPAC Name |
1-(cyclopentylmethyl)indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)14-9-12-7-3-4-8-13(12)16(14)10-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJZQWRZQDPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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